(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that features a combination of benzothiazole, piperazine, and trimethoxyphenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Safety and Hazards
As this compound is intended for research use only, it is not intended for human or veterinary use.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:
Formation of Benzothiazole Derivative: The starting material, 2-aminobenzothiazole, is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 4-(4-chlorobenzo[d]thiazol-2-yl)amine.
Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)amine.
Final Coupling with Trimethoxybenzoyl Chloride: The intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and benzothiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
- Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The compound’s structure allows it to bind to these targets and modulate their activity, thereby exerting its biological effects.
Comparison with Similar Compounds
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)phenylmethanone: Similar structure but lacks the trimethoxyphenyl group.
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone: Similar structure but with fewer methoxy groups.
Uniqueness:
- The presence of the 3,4,5-trimethoxyphenyl group in (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone provides unique chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-27-15-11-13(12-16(28-2)19(15)29-3)20(26)24-7-9-25(10-8-24)21-23-18-14(22)5-4-6-17(18)30-21/h4-6,11-12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOXAJJHQHYOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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